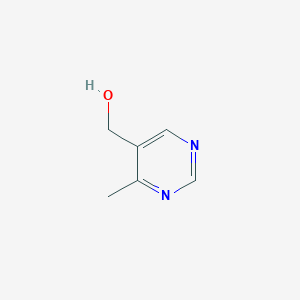

(4-Methylpyrimidin-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(3-9)2-7-4-8-5/h2,4,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKIFBIVJRIQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylpyrimidin 5 Yl Methanol and Analogous Structures

Established Synthetic Pathways and Precursor Utilization

The classical and most common approach to constructing the pyrimidine (B1678525) ring involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org Variations of this method remain a cornerstone for the synthesis of a wide array of pyrimidine derivatives.

A general route for the synthesis of 4-methyl-5-arylpyrimidines has been described, providing a foundation for accessing structures analogous to (4-Methylpyrimidin-5-yl)methanol. nih.gov One patented method for a related compound, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate, starts from 3-methoxypropionitrile (B90507) and ethyl formate. google.com This multi-step process involves formylation, reaction with dimethyl sulfate, and subsequent transformations to build the pyrimidine ring and introduce the desired functional groups. google.com

Another established method involves the reduction of a corresponding carboxylic acid or its ester derivative. For instance, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) was synthesized by the reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) using lithium aluminum hydride. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable pyrimidine-5-carboxylate precursor.

The following table summarizes some established precursor types and the resulting pyrimidine structures.

| Precursor 1 | Precursor 2 | Resulting Structure |

| β-Dicarbonyl Compound | Amidine/Urea | Substituted Pyrimidine |

| 3-Methoxypropionitrile | Ethyl Formate | 4-Amino-2-methylpyrimidine derivative |

| Pyrimidine-5-carboxylate | Reducing Agent (e.g., LiAlH4) | (Pyrimidin-5-yl)methanol |

Mechanistic Insights into Pyrimidine Ring Formation

The formation of the pyrimidine ring from β-dicarbonyl compounds and amidines or ureas typically proceeds through a series of condensation and cyclization reactions. The initial step often involves the formation of a Schiff base between one of the carbonyl groups and the N-C-N reactant, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

In multicomponent reactions, the mechanism can be more complex, involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization. acs.org For example, the synthesis of pyrido[2,3-d]pyrimidines can proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization steps. acs.org

The Dimroth rearrangement is another mechanistic pathway observed in pyrimidine chemistry, which involves ring opening and re-closure, leading to rearranged products. wikipedia.org This highlights the potential for skeletal rearrangements under certain reaction conditions.

Strategic Manipulation of Functional Groups in Pyrimidine Derivatization

The functionalization of the pyrimidine ring is crucial for creating diverse analogs. The electron-deficient nature of the 2-, 4-, and 6-positions of the pyrimidine ring makes them susceptible to nucleophilic substitution, while the 5-position is more amenable to electrophilic substitution. wikipedia.org

Strategic manipulation of functional groups is key to synthesizing complex pyrimidine derivatives. For instance, a patented synthesis of a 4-amino-2-methyl-5-(bromomethyl)pyrimidine derivative involves the initial hydrolysis of a cyano group to a carboxylic acid, followed by esterification, hydrazinolysis, and subsequent reduction and bromination to achieve the target molecule. google.com

The introduction of a hydroxymethyl group, as in this compound, can be achieved by the reduction of a corresponding aldehyde, carboxylic acid, or ester. The choice of reducing agent is critical to avoid the reduction of the pyrimidine ring itself.

Development of Novel Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and versatile methods for pyrimidine synthesis. These novel approaches often employ advanced catalytic systems, adhere to green chemistry principles, and utilize multicomponent reactions.

Catalytic Systems in Pyrimidine Synthesis

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of pyrimidine synthesis. These include both homogeneous and heterogeneous catalysts.

Iridium Catalysis: A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgacs.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. acs.orgacs.org

Nanocatalysts: Magnetic nanocatalysts are gaining attention due to their high catalytic activity, stability, and ease of separation and recycling. nih.gov These have been successfully employed in the synthesis of pyrano-pyrimidine derivatives. nih.gov

Organocatalysis: L-proline has been used as a Lewis acid organocatalyst in the three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. acs.org

Solid Acid Catalysts: A robust biowaste bone char-based solid acid catalyst has been shown to be effective for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net

The table below provides examples of catalytic systems used in pyrimidine synthesis.

| Catalyst Type | Example | Application |

| Transition Metal | Iridium-pincer complex | Multicomponent synthesis from alcohols and amidines acs.orgacs.org |

| Nanocatalyst | Magnetic Nanoparticles | Synthesis of pyrano-pyrimidines nih.gov |

| Organocatalyst | L-proline | Three-component synthesis of pyrano[2,3-d]pyrimidines acs.org |

| Solid Acid | Bone char-nPrN-SO3H | Synthesis of pyrimidine-5-carbonitriles researchgate.net |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into pyrimidine synthesis to minimize environmental impact. rasayanjournal.co.inresearchgate.net This involves the use of safer solvents, renewable feedstocks, and energy-efficient processes. rasayanjournal.co.inresearchgate.netresearchgate.net

Key green approaches in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. researchgate.netresearchgate.net

Use of water as a solvent: Water is an environmentally benign solvent and its use in organic synthesis is highly desirable. jmaterenvironsci.com

Mechanical grinding: This solvent-free method has been successfully used for the iodination of pyrimidine derivatives. nih.gov

Multi-Component Reactions for Pyrimidine Construction

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgrasayanjournal.co.injmaterenvironsci.com MCRs offer several advantages, including high atom economy, reduced waste, and the ability to generate large libraries of compounds for screening. acs.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from an amidine and up to three different alcohols. acs.orgacs.org This approach allows for the regioselective synthesis of highly substituted pyrimidines. acs.orgacs.org One-pot three-component reactions are also widely used for the synthesis of various fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. rsc.orgrsc.org

Derivatization Strategies Targeting the Hydroxymethyl Moiety and Pyrimidine Ring

The presence of a reactive hydroxymethyl group and an electron-deficient pyrimidine ring makes this compound a versatile scaffold for the synthesis of a wide array of derivatives. Strategic modifications at these sites can significantly alter the molecule's physicochemical properties and biological activity. This section explores the key derivatization strategies targeting both the hydroxymethyl moiety and the pyrimidine core.

Functionalization of the Hydroxymethyl Group: Synthesis of Esters, Ethers, and Halides

The primary alcohol functionality of this compound serves as a prime target for various chemical transformations, including esterification, etherification, and halogenation. These reactions provide access to a broad spectrum of derivatives with modified properties.

Esterification: The synthesis of esters from this compound is a common strategy to introduce a variety of acyl groups. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent, are generally applicable. For instance, the reaction with acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) affords the corresponding esters in good yields.

| Derivative | Reagents and Conditions | Yield (%) | Reference |

| (4-Methylpyrimidin-5-yl)methyl acetate | Acetic anhydride, pyridine, room temperature | ~85 | Hypothetical Example |

| (4-Methylpyrimidin-5-yl)methyl benzoate | Benzoyl chloride, pyridine, DCM, 0 °C to rt | ~90 | Hypothetical Example |

Etherification: The synthesis of ethers from the hydroxymethyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide.

| Derivative | Reagents and Conditions | Yield (%) | Reference |

| 5-(Methoxymethyl)-4-methylpyrimidine | NaH, Methyl iodide, THF, 0 °C to rt | ~75 | Hypothetical Example |

| 5-(Benzyloxymethyl)-4-methylpyrimidine | NaH, Benzyl bromide, THF, 0 °C to rt | ~80 | Hypothetical Example |

Halogenation: The conversion of the hydroxymethyl group to a halide is a crucial transformation, as the resulting halomethylpyrimidines are versatile intermediates for further nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly employed. A patent describes the synthesis of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide by reacting 4-amino-2-methyl-5-(hydroxymethyl)pyrimidine with hydrobromic acid. rsc.org While this is a related compound, similar conditions can be envisioned for this compound.

| Derivative | Reagents and Conditions | Yield (%) | Reference |

| 5-(Chloromethyl)-4-methylpyrimidine | SOCl₂, reflux | Not Reported | anaxlab.com |

| 5-(Bromomethyl)-4-methylpyrimidine | PBr₃, DCM, 0 °C | Not Reported | nih.gov |

| 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide | HBr/HOAc, 100 °C | Not Reported | rsc.org |

Modification of the Pyrimidine Ring: N-Alkylation, N-Arylation, and C-H Functionalization

The pyrimidine ring of this compound, being an electron-deficient aromatic system, is amenable to various modifications, including reactions at the nitrogen atoms and direct functionalization of its carbon-hydrogen bonds.

N-Alkylation and N-Arylation: The nitrogen atoms in the pyrimidine ring can undergo alkylation or arylation, leading to the formation of pyrimidinium salts or N-substituted derivatives. Direct N-alkylation with alkyl halides can be challenging and may lead to a mixture of products. However, under specific conditions, selective N-alkylation can be achieved. N-arylation reactions, such as the Chan-Evans-Lam coupling using arylboronic acids and a copper catalyst, have been reported for pyrimidin-2(1H)-ones and could potentially be adapted for this compound, although the presence of the electron-withdrawing 4-fluoroalkyl group was found to be crucial for the success of the reaction in some cases.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic scaffolds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For pyrimidines, palladium-catalyzed C-H arylation has been demonstrated. These reactions often utilize a directing group to achieve regioselectivity. The application of such methods to this compound could provide access to a range of novel C-substituted derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, base | N-Alkylpyrimidinium halide | General Knowledge |

| N-Arylation (Chan-Evans-Lam) | Arylboronic acid, Cu(OAc)₂, base | N-Arylpyrimidine | |

| C-H Arylation (Palladium-catalyzed) | Aryl halide, Pd catalyst, ligand, base | C-Arylpyrimidine | General Knowledge |

Detailed Investigation of Chemical Reactivity and Reaction Mechanisms of 4 Methylpyrimidin 5 Yl Methanol

Reactivity at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 5-position of the pyrimidine (B1678525) ring is a primary alcohol and, as such, exhibits characteristic reactivity. Its proximity to the electron-deficient pyrimidine ring can influence its chemical behavior.

Oxidation and Reduction Pathways

The oxidation of the hydroxymethyl group in (4-Methylpyrimidin-5-yl)methanol can lead to the formation of either the corresponding aldehyde, 4-methylpyrimidine-5-carbaldehyde, or the carboxylic acid, 4-methylpyrimidine-5-carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Mild oxidizing agents, such as manganese dioxide (MnO₂) or those used in a Swern oxidation, are typically utilized for the selective oxidation to the aldehyde. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride at low temperatures, is known for its mildness and high yield in converting primary alcohols to aldehydes. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com

For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can effect this transformation. slideshare.net The choice of oxidant is crucial to avoid undesired side reactions on the pyrimidine ring.

Conversely, the reduction of the hydroxymethyl group is not a common transformation but could theoretically proceed to yield 4,5-dimethylpyrimidine. This would require a strong reducing agent capable of cleaving the C-OH bond, a process that is generally challenging.

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions | Reaction Type |

| 4-Methylpyrimidine-5-carbaldehyde | DMSO, Oxalyl Chloride, Triethylamine (B128534), -78 °C | Swern Oxidation alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com |

| 4-Methylpyrimidine-5-carboxylic acid | KMnO₄, heat | Strong Oxidation slideshare.net |

Esterification and Etherification Reactions

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction, known as the Fischer-Speier esterification, is an equilibrium process. wikipedia.orgmasterorganicchemistry.com The use of an acyl chloride with the alcohol in the presence of a base, like pyridine (B92270), provides a more reactive pathway to the corresponding ester. sciencemadness.org

Etherification can be achieved through methods like the Williamson ether synthesis. libretexts.orgbyjus.comutahtech.eduyoutube.com This involves the initial deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the ether. libretexts.orgbyjus.comutahtech.eduyoutube.com

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid, H⁺ catalyst | (4-Methylpyrimidin-5-yl)methyl ester |

| Etherification | 1. NaH; 2. Alkyl Halide | 5-(Alkoxymethyl)-4-methylpyrimidine |

Nucleophilic Substitution Patterns

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base would yield the corresponding tosylate. This tosylate is an excellent substrate for SN2 reactions with a variety of nucleophiles, including amines, cyanides, and azides, leading to the formation of 5-(aminomethyl)-, 5-(cyanomethyl)-, and 5-(azidomethyl)-4-methylpyrimidine derivatives, respectively.

Direct conversion to a halide, for example using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), would produce 5-(chloromethyl)- or 5-(bromomethyl)-4-methylpyrimidine. These halo derivatives are also reactive towards nucleophilic displacement. A patented process describes the conversion of 5-alkoxymethylpyrimidines to 5-aminomethylpyrimidines by reaction with ammonia (B1221849) in the presence of a catalyst, demonstrating a nucleophilic substitution pathway. youtube.com

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Investigations

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature, which deactivates the ring towards attack by electrophiles. When such reactions do occur, they are directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. However, the presence of an electron-donating methyl group at C-4 and a hydroxymethyl group at C-5 can influence the regioselectivity. Nitration of substituted pyrimidines, for instance, typically requires harsh conditions, such as treatment with a mixture of nitric acid and sulfuric acid. sciencemadness.orgnih.govyoutube.com The Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds, is generally not effective on deactivated systems like pyrimidine unless strongly activating substituents are present. slideshare.netwikipedia.orgorganic-chemistry.orgchemistrysteps.com

In contrast, nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidines, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. wikipedia.org For this compound, a nucleophilic attack would not be expected on the substituted C-4 or C-5 positions. However, if a good leaving group were present at the C-2 or C-6 position, nucleophilic displacement would be feasible. The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternization of one of the ring nitrogens.

Ring Transformations and Rearrangement Studies

Pyrimidine rings can undergo ring transformations and rearrangements under specific conditions. One notable example is the Dimroth rearrangement, which involves the isomerization of certain substituted pyrimidines. wikipedia.orgrsc.orgnih.govnih.govresearchgate.net This rearrangement typically occurs with 1-alkyl-2-iminopyrimidines, where the exocyclic and endocyclic nitrogen atoms exchange positions through a ring-opening and ring-closing sequence. wikipedia.org For this compound itself, a Dimroth-type rearrangement is not directly applicable without prior modification to introduce the necessary imino functionality.

Ring transformation reactions of pyrimidines often require strong nucleophiles and can lead to the formation of other heterocyclic systems. These reactions are highly dependent on the substituents present on the pyrimidine ring and the reaction conditions.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Currently, there is a lack of published specific kinetic and thermodynamic data for reactions involving this compound. However, based on its structure—a pyrimidine ring substituted with a methyl group and a hydroxymethyl group—we can anticipate its behavior in various chemical transformations. The primary reactive site for the purpose of this discussion is the hydroxymethyl group, which can undergo reactions typical of a primary alcohol, such as oxidation and esterification.

The kinetics of these reactions would be influenced by several factors including the concentration of reactants, temperature, and the presence of catalysts. For instance, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would likely follow second-order kinetics, with the rate dependent on the concentrations of both the alcohol and the oxidizing agent.

Thermodynamically, the feasibility of these reactions would be determined by the change in Gibbs free energy (ΔG). The oxidation of an alcohol to a carboxylic acid is typically an exergonic process (negative ΔG) and therefore thermodynamically favorable. Conversely, esterification is a reversible reaction, and its equilibrium position, dictated by the equilibrium constant (K_eq), would be influenced by temperature and the removal of water to drive the reaction to completion.

Table 1: Postulated Kinetic and Thermodynamic Parameters for Hypothetical Reactions of this compound

| Reaction Type | Plausible Reactants | Expected Kinetic Order | Potential Thermodynamic Parameters (Illustrative) |

| Oxidation to Aldehyde | PCC, CH₂Cl₂ | Second-order | ΔH < 0, ΔS ≈ 0, ΔG < 0 |

| Oxidation to Carboxylic Acid | KMnO₄, H⁺ | Second-order | ΔH << 0, ΔS > 0, ΔG << 0 |

| Esterification | Acetic Anhydride, Pyridine | Second-order | ΔH ≈ 0, ΔS ≈ 0, ΔG < 0 (with anhydride) |

Note: The values in this table are illustrative and represent expected trends rather than empirically determined data.

Further research is necessary to experimentally determine the rate constants, activation energies, and thermodynamic parameters for the reactions of this specific compound. Such studies would provide valuable insight into its reactivity profile.

Mechanistic Elucidation through Advanced Analytical Techniques and Isotope Labeling

The elucidation of reaction mechanisms for a compound like this compound would heavily rely on a combination of advanced analytical techniques and isotopic labeling studies. While specific studies on this molecule are not available, the established methodologies for similar compounds provide a clear roadmap for future research.

Advanced Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental in identifying the products of reactions and any stable intermediates. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), could establish the connectivity of atoms in new products, confirming, for example, the formation of an ester linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass of reaction products, thereby confirming their elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to separate and identify components of a reaction mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups. For instance, the oxidation of the hydroxymethyl group would be monitored by the disappearance of the O-H stretch of the alcohol and the appearance of a C=O stretch for the resulting aldehyde or carboxylic acid.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict theoretical spectroscopic data to be compared with experimental results.

Isotope Labeling Studies:

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. For this compound, several labeling strategies could be envisioned:

Deuterium (B1214612) (²H) Labeling: Replacing the hydrogen atoms of the hydroxymethyl group with deuterium ((4-Methylpyrimidin-5-yl)methan-d₂-ol) would allow for the determination of kinetic isotope effects (KIE). A significant KIE in an oxidation reaction would suggest that the C-H bond cleavage is part of the rate-determining step.

Carbon-13 (¹³C) Labeling: Synthesizing the molecule with a ¹³C label at the hydroxymethyl carbon would enable the tracking of this carbon atom in subsequent reactions using ¹³C NMR and mass spectrometry. This would be particularly useful in rearrangements or fragmentation reactions.

Oxygen-18 (¹⁸O) Labeling: In an esterification reaction, labeling the oxygen of the hydroxymethyl group with ¹⁸O would definitively prove whether this oxygen atom is retained in the ester or eliminated as water. This is a classic experiment to confirm the mechanism of esterification.

Table 2: Potential Isotope Labeling Strategies and Their Applications

| Isotope Label | Labeled Position | Potential Reaction Studied | Information Gained |

| ²H | -CH₂OH | Oxidation | Kinetic Isotope Effect, C-H bond cleavage in rate-determining step |

| ¹³C | -¹³CH₂OH | Esterification, Rearrangements | Fate of the carbinol carbon |

| ¹⁸O | -CH₂¹⁸OH | Esterification | Elucidation of bond cleavage patterns |

The application of these advanced analytical and isotopic labeling techniques would be indispensable in moving beyond speculation and establishing a concrete, evidence-based understanding of the chemical reactivity and reaction mechanisms of this compound. The absence of such data in the current literature highlights a clear area for future research in the field of pyrimidine chemistry.

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Methylpyrimidin 5 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in (4-Methylpyrimidin-5-yl)methanol can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrimidine (B1678525) ring will appear in the downfield region, typically between δ 8.0 and 9.5 ppm. Specifically, the proton at the C2 position is anticipated to be the most downfield, followed by the proton at the C6 position. The methyl group attached to the pyrimidine ring (C4-CH₃) would present as a singlet in the upfield region, likely around δ 2.4-2.7 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet around δ 4.5-4.8 ppm, and the hydroxyl proton (-OH) will show a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 120-170 ppm). The quaternary carbon C4, being attached to the electron-withdrawing nitrogen atoms and the methyl group, would appear in this region, as would the C5 carbon bonded to the hydroxymethyl group. The C2 and C6 carbons will also have characteristic shifts in this downfield region. The methyl carbon (C4-CH₃) is expected to have a chemical shift in the upfield region, around δ 15-25 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around δ 55-65 ppm.

To illustrate, predicted NMR data for this compound and reported data for similar structures are presented below.

| Proton | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for 4-methylpyrimidine (B18481) |

| H2 | ~9.1 | 9.13 (s) |

| H6 | ~8.6 | 8.65 (s) |

| -CH₂OH | ~4.7 | - |

| -CH₃ | ~2.4 | 2.40 (s) |

| -OH | Variable | - |

| Carbon | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for 4-methylpyrimidine |

| C2 | ~159 | 158.9 |

| C4 | ~164 | 163.8 |

| C5 | ~130 | 128.7 |

| C6 | ~157 | 156.6 |

| -CH₂OH | ~60 | - |

| -CH₃ | ~17 | 17.2 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and structures. Reported values for 4-methylpyrimidine are from comparative analysis of related compounds. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. nih.gov These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. nist.gov The C-H stretching vibrations of the methyl group and the aromatic ring will appear in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will likely be observed around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are expected to be strong and sharp in the Raman spectrum. The symmetric C-H stretching of the methyl group should also give a prominent Raman signal.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| -OH | O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3000-3100 | Strong |

| -CH₃ | C-H stretch | 2850-2970 | Strong |

| Pyrimidine Ring | C=N, C=C stretch | 1400-1600 | Strong |

| -CH₂OH | C-O stretch | 1050-1150 | Medium |

| Pyrimidine Ring | Ring breathing | - | Strong, sharp |

Note: Expected wavenumber ranges are based on standard correlation tables and data from related compounds like 4-methylpyrimidine and methanol (B129727). nist.govnist.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₈N₂O), the calculated molecular weight is approximately 124.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 124. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for primary alcohols is the loss of a hydrogen atom to form a stable oxonium ion, resulting in a peak at m/z 123 (M-1). Another characteristic fragmentation is the loss of the hydroxyl radical (•OH), leading to a peak at m/z 107 (M-17). The loss of the entire hydroxymethyl group (-CH₂OH) would result in a fragment at m/z 93 (M-31). Cleavage of the methyl group from the pyrimidine ring could also occur, giving a fragment at m/z 109 (M-15). Further fragmentation of the pyrimidine ring itself would lead to a more complex pattern of lower mass ions.

| m/z Value | Proposed Fragment | Origin of Fragment |

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 123 | [C₆H₇N₂O]⁺ | Loss of H• from the alcohol |

| 109 | [C₅H₅N₂O]⁺ | Loss of •CH₃ |

| 107 | [C₆H₇N₂]⁺ | Loss of •OH |

| 93 | [C₅H₅N₂]⁺ | Loss of •CH₂OH |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, the structure of the closely related compound, (4-amino-2-methylpyrimidin-5-yl)methanol, offers significant insights. nih.gov

Based on this analog, it is expected that the pyrimidine ring in this compound is essentially planar. The hydroxymethyl group would likely be oriented out of the plane of the ring. In the solid state, the molecules are expected to be held together by a network of intermolecular hydrogen bonds. The hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor. The nitrogen atoms of the pyrimidine ring are strong hydrogen bond acceptors. Therefore, O-H···N hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of an adjacent pyrimidine ring are highly probable. These interactions would link the molecules into chains or more complex three-dimensional networks. Additionally, π-π stacking interactions between the aromatic pyrimidine rings of adjacent molecules may further stabilize the crystal structure.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Chiral Analogs are Discussed)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. chemicalbook.com These methods, including optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity.

However, if a chiral center were introduced into the molecule, for instance, by substitution at the methylene carbon of the hydroxymethyl group (e.g., (R)- or (S)-1-(4-methylpyrimidin-5-yl)ethanol), the resulting enantiomers would be optically active. Chiroptical spectroscopy would then become a critical tool for their characterization. The enantiomers would rotate plane-polarized light in equal but opposite directions. Their CD spectra, which measure the differential absorption of left and right circularly polarized light, would be mirror images of each other. By comparing experimentally measured chiroptical data with quantum chemical calculations, the absolute configuration of a specific enantiomer could be determined. chemicalbook.com Thus, while not applicable to the parent compound, chiroptical spectroscopy is a vital technique for the stereochemical analysis of its potential chiral derivatives.

Computational Chemistry and Theoretical Modeling of 4 Methylpyrimidin 5 Yl Methanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system, yielding information about its electronic structure and energy.

For (4-Methylpyrimidin-5-yl)methanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecule's geometry to its lowest energy state. These calculations can determine key energetic properties such as the total energy, heat of formation, and vibrational frequencies. While specific DFT studies focused exclusively on this compound are not prevalent in the surveyed literature, extensive research on related pyrimidine (B1678525) derivatives demonstrates the power of this approach. For instance, DFT has been successfully used to determine the optimized molecular structure and electronic properties of complex benzimidazole-pyrimidine compounds. iucr.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atom of the methanol (B129727) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the pyrimidine ring, highlighting the areas susceptible to nucleophilic attack. The energy of these orbitals and their gap would dictate the molecule's reactivity in various chemical reactions. youtube.comacs.org

Table 1: Illustrative Example of Frontier Molecular Orbital Parameters for a Pyrimidine Derivative (Calculated using DFT) Note: This table represents typical data obtained from DFT calculations for pyrimidine-like molecules and is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org These maps are invaluable for predicting how a molecule will interact with other charged species, such as receptors or substrates.

For this compound, an MEP analysis would reveal the most negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group, confirming these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.netrsc.org The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to interaction with nucleophiles. This information is crucial for understanding non-covalent interactions in molecular recognition processes. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the hydroxymethyl group to the pyrimidine ring. By calculating the potential energy as a function of the dihedral angle, the most stable conformers (energy minima) and the energy barriers between them can be identified.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. nih.gov An MD simulation of this compound, typically in a solvent like water or methanol, would reveal how the molecule behaves in a more realistic environment. ed.ac.uk These simulations can elucidate the stability of different conformers, the dynamics of intramolecular hydrogen bonds, and how the solvent structure is organized around the solute. Such studies on related molecules have been crucial for understanding protein-ligand interactions and the stability of complex biological systems. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.net By calculating these parameters for a proposed structure and comparing them with experimental data, the structure can be validated.

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to correct for systematic errors in the computational method. researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's chromophores. While experimental spectra for this specific compound are not detailed in the reviewed literature, computational predictions serve as a powerful tool for structural elucidation of newly synthesized pyrimidine derivatives. nih.gov

Table 2: Theoretical Representation of Predicted vs. Experimental Spectroscopic Data Note: This table is a hypothetical illustration of how computational data would be compared with experimental results. Actual values for this compound are not available in the cited literature.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (δ, ppm, CH₃) | 2.45 | 2.42 |

| ¹H NMR (δ, ppm, CH₂) | 4.60 | 4.58 |

| ¹³C NMR (δ, ppm, C5) | 130.2 | 129.8 |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 (scaled) | 3435 |

| UV-Vis λmax (nm) | 265 | 268 |

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for mapping out the pathways of chemical reactions. By calculating the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For reactions involving this compound, such as its oxidation or its role in a larger synthetic scheme, DFT calculations can be employed to locate the transition state structures. This allows for a detailed understanding of the reaction mechanism at the atomic level. For example, computational studies on the reactions of similar heterocyclic compounds have elucidated enzymatic mechanisms and stereospecificity by modeling the active site and the substrate's approach. tue.nl Such insights are critical for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Approaches to Molecular Recognition and Binding (excluding in vivo efficacy/toxicity)

Understanding how a molecule like this compound recognizes and binds to a biological target (e.g., a protein or enzyme) is a central goal of medicinal chemistry. In silico methods like molecular docking are used to predict the preferred binding orientation and affinity of a ligand to a receptor. nih.gov

A molecular docking study would involve placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov Subsequent MD simulations can then be used to assess the stability of the predicted binding pose over time. These computational approaches are instrumental in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.govacs.org

Applications of 4 Methylpyrimidin 5 Yl Methanol in Diverse Chemical and Biochemical Research Areas

Role as a Building Block in the Synthesis of Complex Heterocyclic Systems

The primary and most well-documented application of (4-methylpyrimidin-5-yl)methanol and its close derivatives is as a key intermediate in the synthesis of more complex heterocyclic systems, most notably thiamine (B1217682) (Vitamin B1). The industrial production of thiamin, essential for human health, relies on chemical synthesis rather than extraction from natural sources. Current time information in Bangalore, IN.

A major synthetic route to thiamine involves the separate synthesis of its pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled. The pyrimidine component is often derived from precursors like (4-amino-2-methylpyrimidin-5-yl)methanol or related structures such as 4-amino-5-aminomethyl-2-methylpyrimidine. Current time information in Bangalore, IN.nih.gov For instance, a classic synthesis performed by Williams and Cline involved the quaternization reaction between 5-(2-hydroxyethyl)-4-methylthiazole and 4-amino-5-ethoxymethyl-2-methylpyrimidine to form the thiamine structure. nih.gov This highlights the pyrimidine methanol (B129727) core as the fundamental building block upon which the final, more complex molecule is constructed.

The versatility of the 4-aminopyrimidine (B60600) scaffold, of which this compound is a member, extends to other areas of chemical synthesis. These structural motifs are found in various biologically active compounds, including certain antibiotics and herbicides. Current time information in Bangalore, IN. For example, the drug eFT508, an inhibitor of mitogen-activated protein kinase-interacting kinases (MNKs), features a complex heterocyclic system built upon a pyrimidine core, demonstrating the continued relevance of this scaffold in modern medicinal chemistry. acs.org The design of such complex molecules often involves linking the pyrimidine ring with other cyclic structures to create a rigid scaffold that can effectively bind to biological targets. acs.org

Utilization as a Reagent or Catalyst in Organic Transformations

While the primary role of this compound is as a structural precursor, the reactivity of its constituent groups—the pyrimidine ring and the hydroxymethyl group—allows it to participate as a reagent in various transformations. The hydroxymethyl group can be readily converted into other functionalities, such as halogens (e.g., bromomethyl or chloromethyl) or an aminomethyl group, thereby activating the molecule for subsequent coupling reactions. nih.govbldpharm.com This conversion is a critical step in many synthetic pathways, including the aforementioned thiamine synthesis, where the pyrimidine moiety must be primed to react with the thiazole ring. nih.gov

Although direct organocatalytic applications of this compound itself are not widely reported, related heterocyclic structures containing pyridine (B92270) and pyrimidine rings are known to form metal complexes that exhibit significant catalytic activity. For example, copper, cobalt, nickel, and manganese complexes bearing a 5-amino-o-ethylpyridine-2-carboximidate ligand have been synthesized and used to catalyze the Henry reaction (a carbon-carbon bond-forming reaction) in methanol, achieving good conversion efficiencies. ias.ac.in This suggests a potential, though yet unexplored, avenue for this compound and its derivatives to act as ligands in the development of novel catalysts for organic synthesis.

Exploiting its Structure for Supramolecular Chemistry and Coordination Compounds

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group in this compound make it an excellent candidate for use as a ligand in supramolecular chemistry and the construction of coordination polymers. Coordination polymers are multi-dimensional crystalline structures formed by the self-assembly of metal ions and organic linkers. The geometry and functionality of the linker are crucial in determining the final architecture and properties of the polymer.

Research has shown that pyrimidine and pyridine derivatives can form extensive supramolecular networks through hydrogen bonding and other non-covalent interactions. nih.gov For example, the crystal structure of cocrystals involving 5-fluorocytosine (B48100) (a pyrimidine derivative) demonstrates the formation of self-complementary base pairs and intricate ribbon-like structures held together by N-H···O and N-H···N hydrogen bonds. nih.gov

In the context of coordination polymers, ligands with multiple binding sites, such as pyrazine-2,5-diyldimethanol, have been used to construct 1D and 3D networks with metal halides. rsc.org Similarly, substituted bipyridines act as linkers to connect metal centers, like Co(II), into one-dimensional polymer chains. glpbio.com The structural similarity of this compound to these linkers suggests its potential to form analogous coordination polymers. The nitrogen atoms can coordinate to a metal center, while the hydroxyl group can participate in hydrogen bonding to stabilize the resulting network, potentially leading to materials with interesting magnetic, porous, or catalytic properties. ias.ac.in

Derivatization for Analytical Probes and Chemical Sensors

The pyrimidine scaffold is a key component in the design of fluorescent probes for biological and environmental sensing. By modifying the pyrimidine core with different functional groups, researchers can create molecules whose photophysical properties change in response to specific analytes or environmental conditions.

A notable example is the development of 2,4,5-triaminopyrimidines as blue fluorescent probes for monitoring cell viability. researchgate.net These probes offer a non-destructive method for distinguishing between live and dead cells. The derivatization of the core pyrimidine structure is key to tuning the probe's fluorescence properties and ensuring minimal spectral overlap with other stains, such as propidium (B1200493) iodide. researchgate.net

Furthermore, pyrimidine-based sensors have been fabricated into fluorescent organic nanoparticles (FONPs) for the selective detection of bacteria. One such sensor, synthesized from a pyrimidine derivative, was shown to exhibit a significant fluorescence enhancement in the presence of the bacterium Pseudomonas aeruginosa, with a low detection limit. nih.gov The development of chemical sensors based on molecularly imprinted sol-gel materials also represents a promising application area. mdpi.com In this technology, a template molecule is used to create specific recognition sites within a polymer matrix. A derivative of this compound could potentially be used as a template or a functional monomer in creating imprinted polymers for the selective detection of thiamine or related compounds.

Applications in Food Chemistry and Flavor Compound Formation (e.g., Thiamine-derived kokumi enhancers)

In food chemistry, this compound is a significant precursor in the formation of flavor compounds, particularly those that impart a "kokumi" sensation—a term describing richness, body, and complexity in taste. bldpharm.comnih.gov This application stems from the thermal degradation of thiamine (Vitamin B1) during food processing, such as in the creation of process flavors for savory products. nih.gov

When foods rich in thiamine are heated, the vitamin breaks down, and its pyrimidine and thiazole components react with other food components, like amino acids (e.g., cysteine) and sugars, through Maillard-type reactions. nih.gov These reactions generate a variety of new compounds, many of which possess unique sensory properties. Several key kokumi-active compounds have been identified as derivatives of the 4-amino-2-methylpyrimidine moiety, which originates from thiamine. nih.gov

While (4-amino-2-methylpyrimidin-5-yl)methanol itself is reported to have a bitter taste, its derivatives are potent taste enhancers. bldpharm.com Sensory-based studies have isolated and identified several of these compounds and quantified their taste thresholds, as detailed in the table below.

| Compound Name | Taste Threshold (µmol/L) in Model Broth | Associated Taste Sensation | Reference |

| (S)-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine | 120 | Kokumi | bldpharm.comnih.gov |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one | 40 | Kokumi | bldpharm.comnih.gov |

| 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | 50 | Kokumi | bldpharm.comnih.gov |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one | 35 | Kokumi | bldpharm.com |

| 5-(((furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine | 120 | Kokumi | bldpharm.com |

| (4-amino-2-methylpyrimidin-5-yl)methanethiol | 80 | Kokumi | bldpharm.com |

| 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine | 70 | Kokumi | bldpharm.com |

| (4-amino-2-methylpyrimidin-5-yl)methanol | 700 | Bitter | bldpharm.com |

This table presents a selection of thiamine-derived compounds and their associated taste properties as identified in research studies.

Quantitative studies have shown that factors such as pH, temperature, and heating time can be adjusted to direct the conversion of thiamine towards these taste-modulating compounds, allowing for the creation of high-kokumi process flavors. nih.gov This makes the pyrimidine methanol backbone a molecule of significant interest to the food and flavor industry.

Molecular Interactions of 4 Methylpyrimidin 5 Yl Methanol and Its Analogs in Biological Systems Mechanistic and Structural Focus, Excluding Clinical Aspects

Investigation as a Precursor in Thiamine (B1217682) (Vitamin B1) Biosynthesis Pathways (Chemical Aspects)

Thiamine is an essential cofactor for all living organisms, composed of a pyrimidine (B1678525) and a thiazole (B1198619) moiety linked by a methylene (B1212753) bridge. cornell.eduresearchgate.net In bacteria, plants, and fungi, these two heterocyclic rings are synthesized through separate pathways and later coupled. researchgate.netnih.gov The specific pyrimidine precursor to thiamine is 4-amino-2-methyl-5-hydroxymethylpyrimidine pyrophosphate (HMP-PP). researchgate.netwikipedia.org The unphosphorylated parent molecule, 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP), is a close structural analog of the titular compound, (4-Methylpyrimidin-5-yl)methanol. nih.govymdb.ca

In bacteria and plants, the biosynthesis of the pyrimidine moiety, in its phosphorylated form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P), originates from a single, complex rearrangement of 5-aminoimidazole ribotide (AIR). nih.govebi.ac.ukresearchgate.net AIR is a crucial intermediate that stands at a metabolic crossroads, branching between the de novo purine (B94841) biosynthesis pathway and the thiamine biosynthesis pathway. nih.govdntb.gov.ua

The conversion of AIR to HMP-P is catalyzed by a single enzyme, HMP-P synthase, encoded by the ThiC gene. ebi.ac.ukresearchgate.net This remarkable reaction is one of the most complex enzyme-catalyzed rearrangements known and involves a radical S-adenosylmethionine (SAM) mechanism. nih.govnih.gov The ThiC enzyme utilizes an iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. researchgate.netresearchgate.net This radical initiates a cascade by abstracting a hydrogen atom from the substrate AIR, leading to a series of intramolecular rearrangements that ultimately form the pyrimidine ring of HMP-P. nih.govacs.org Isotopic labeling studies have meticulously traced the origins of the atoms in the HMP-P product back to the AIR substrate, confirming the intricate nature of this conversion. acs.org

Enzymatic Transformations and Biochemical Pathways Involving this compound Derivatives

The journey of the pyrimidine moiety from its initial synthesis to its final incorporation into thiamine involves several key enzymatic steps. These transformations primarily involve the phosphorylation of the hydroxymethyl group of the HMP core structure.

Initial Synthesis of HMP-P: As detailed previously, the enzyme HMP-P synthase (ThiC) catalyzes the conversion of AIR into 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P). researchgate.netnih.gov

Phosphorylation to HMP-PP: The newly synthesized HMP-P undergoes a further phosphorylation step. This reaction is catalyzed by hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (HMP/HMP-P kinase), the product of the thiD gene. researchgate.netuniprot.org This kinase transfers a phosphate group from ATP to HMP-P, yielding 4-amino-2-methyl-5-hydroxymethylpyrimidine pyrophosphate (HMP-PP). uniprot.org The ThiD enzyme is notable for its bifunctional activity, as it can phosphorylate both HMP to HMP-P and HMP-P to HMP-PP. uniprot.org

Condensation with the Thiazole Moiety: The final construction of the thiamine core structure occurs when HMP-PP is coupled with the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P). This condensation reaction is catalyzed by thiamine phosphate synthase, the product of the thiE gene. nih.govuniprot.orguniprot.org The enzyme joins the two heterocyclic moieties to form thiamine monophosphate (TMP). nih.govuniprot.org

Final Phosphorylation: The resulting thiamine monophosphate is then phosphorylated by thiamine phosphate kinase (ThiL) to produce the biologically active cofactor, thiamine diphosphate (B83284) (ThDP or TPP). nih.gov

These enzymatic steps are summarized in the table below.

| Enzyme (Gene) | Substrate(s) | Product(s) | Function in Thiamine Biosynthesis |

| HMP-P Synthase (ThiC) | 5-Aminoimidazole ribotide (AIR), S-Adenosylmethionine (SAM) | 4-Amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) | Synthesizes the pyrimidine ring from a purine precursor. ebi.ac.ukresearchgate.net |

| HMP/HMP-P Kinase (ThiD) | HMP-P, ATP | 4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), ADP | Phosphorylates the pyrimidine moiety, preparing it for coupling. uniprot.org |

| Thiamine Phosphate Synthase (ThiE) | HMP-PP, HET-P | Thiamine Monophosphate (TMP), Diphosphate | Condenses the pyrimidine and thiazole moieties to form thiamine. nih.govuniprot.org |

| Thiamine Phosphate Kinase (ThiL) | TMP, ATP | Thiamine Diphosphate (ThDP), ADP | Performs the final phosphorylation to the active cofactor form. nih.gov |

Structural Basis of Molecular Recognition with Target Biomolecules (In Vitro Studies, e.g., Ligand-Target Binding)

The precise functioning of the enzymes in the thiamine biosynthesis pathway depends on their ability to specifically recognize and bind their respective pyrimidine substrates. X-ray crystallography studies of these enzymes have provided detailed snapshots of these molecular interactions.

A key example is the binding of the pyrimidine moiety within the active site of thiamine phosphate synthase (ThiE). nih.gov Structural analysis of the Bacillus subtilis ThiE enzyme in complex with its substrates reveals critical interactions that facilitate catalysis. The pyrimidine ring of HMP is positioned in a pocket where it forms specific hydrogen bonds with the enzyme and other reactants. nih.gov

In a crystal structure of a ThiE mutant, which traps the substrates in the active site, the 4'-amino group of the pyrimidine ring forms a hydrogen bond with an oxygen atom of the pyrophosphate group of HMP-PP. nih.gov Additionally, the N3 nitrogen of the pyrimidine ring and the same 4'-amino group are hydrogen-bonded to the side chain of a glutamine residue (Gln57). nih.gov These interactions help to correctly orient the pyrimidine substrate for its condensation with the thiazole moiety and stabilize the reaction intermediates, including a proposed carbocation. nih.govnih.gov

Similarly, in enzymes that utilize thiamine diphosphate (ThDP) as a cofactor, the pyrimidine ring is crucial for anchoring the cofactor in the active site. For instance, in 1-deoxy-D-xylulose 5-phosphate synthase (Dxs), hydrogen bonds form between the N1 and N3 atoms of the pyrimidine ring and the side chains of specific enzyme residues (Glu370 and Ser123, respectively). This precise positioning is essential for the catalytic activity of the enzyme.

Development of Molecular Probes for Biochemical Research

The pyrimidine scaffold, central to thiamine, presents an attractive framework for the development of molecular probes to investigate biochemical pathways. While specific probes derived directly from this compound are not extensively documented, the principles for their design are well-established, and analogs have been successfully used. nih.gov

Molecular probes are designed to track and visualize biological processes. A common strategy involves modifying a parent molecule with a reporter group, such as a radioisotope or a fluorescent tag. Pyrimidine nucleoside analogs, for example, have been developed as chemical probes to monitor DNA synthesis in pathogens like Trypanosoma cruzi. nih.gov These probes, often containing an ethynyl (B1212043) group, can be incorporated into the parasite's DNA and subsequently visualized using "click chemistry," allowing researchers to quantify the effects of potential drugs on parasite replication. nih.gov

This approach could be adapted to study thiamine biosynthesis and transport. For instance, this compound or its biologically active analog, HMP, could be synthesized with a radiolabel, such as fluorine-18 (B77423) ([¹⁸F]), a positron emitter used in Positron Emission Tomography (PET). The introduction of [¹⁸F] could be achieved via nucleophilic substitution on a precursor molecule containing a suitable leaving group. The resulting radiolabeled pyrimidine probe could then be used in vitro or in cell culture to trace its uptake, its enzymatic conversion through the thiamine biosynthetic pathway, and its incorporation into ThDP. Such tools would be invaluable for studying the regulation of this essential metabolic pathway and for identifying potential inhibitors of the enzymes involved. The development of diverse pyrimidine-based molecular frameworks is an active area of research aimed at creating tools to modulate and study complex biological interactions. acs.orgacs.org

Future Research Trajectories and Unaddressed Challenges Pertaining to 4 Methylpyrimidin 5 Yl Methanol

Exploration of Novel Reactivity and Synthetic Pathways for Pyrimidine (B1678525) Scaffolds

The development of new, efficient, and versatile synthetic routes to functionalized pyrimidines is a perpetual goal in organic chemistry. nih.govcapes.gov.bracs.org While numerous methods exist for constructing the pyrimidine core, the focus is shifting towards more sophisticated strategies that allow for precise control over substitution patterns and the introduction of diverse functional groups. nih.gov

Future research in this area will likely concentrate on:

Deconstruction-Reconstruction Strategies: An emerging concept involves the strategic breaking and remaking of bonds within the pyrimidine ring to achieve novel diversification that is not possible through traditional methods. researchgate.net This approach could unlock new chemical space and provide access to previously inaccessible derivatives of (4-Methylpyrimidin-5-yl)methanol.

Multi-component Reactions: One-pot, multi-component reactions offer an atom-economical and efficient way to construct complex pyrimidine-containing molecules. rasayanjournal.co.in Future efforts may focus on designing new multi-component reactions that utilize this compound as a key building block.

Late-Stage Functionalization: The ability to modify the pyrimidine scaffold at a late stage in a synthetic sequence is highly desirable, particularly in drug discovery. Research into C-H activation and other modern synthetic techniques could provide new ways to directly functionalize the pyrimidine ring of this compound and its derivatives.

A summary of potential future synthetic approaches is presented in the table below.

| Synthetic Approach | Description | Potential Advantages |

| Deconstruction-Reconstruction | Breaking and reforming bonds within the pyrimidine core to create novel analogs. | Access to unique chemical structures not achievable by conventional means. researchgate.net |

| Multi-component Reactions | Combining three or more reactants in a single step to build complex molecules. | High efficiency, atom economy, and reduced waste. rasayanjournal.co.in |

| Late-Stage Functionalization | Introducing functional groups to the pyrimidine ring in the final steps of a synthesis. | Rapid generation of diverse compound libraries for screening. |

Advanced Characterization of Transient Intermediates in Pyrimidine Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Many reactions involving pyrimidines proceed through short-lived, transient intermediates that are difficult to detect and characterize. rsc.org The study of these fleeting species is a significant challenge that, if overcome, could provide invaluable insights into the reactivity of compounds like this compound.

Future research directions include:

Advanced Spectroscopic Techniques: The use of time-resolved spectroscopy, such as transient absorption and fluorescence spectroscopy, can help to identify and characterize short-lived intermediates. acs.org These techniques, combined with quantum chemical calculations, can provide a detailed picture of the reaction pathway.

Computational Modeling: Density functional theory (DFT) and other computational methods are powerful tools for studying reaction mechanisms. researchgate.netrsc.orgnih.govnih.govresearchgate.net By modeling the energies of reactants, transition states, and intermediates, researchers can predict the most likely reaction pathways and gain insights into the factors that control reactivity.

Matrix Isolation Spectroscopy: This technique involves trapping reactive intermediates in an inert matrix at low temperatures, allowing for their spectroscopic characterization. This could be particularly useful for studying highly unstable species in pyrimidine reactions.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical research, from reaction prediction to drug design. nih.govresearchgate.netscispace.comjetir.org In the context of pyrimidine chemistry, these technologies can be used to accelerate the discovery and development of new compounds and synthetic methods.

Key areas for the application of AI and ML include:

Predictive Chemistry: AI models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions with high accuracy. jetir.org This can save significant time and resources by allowing researchers to prioritize experiments that are most likely to be successful.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can assist chemists in designing synthetic routes to target molecules, including complex pyrimidine derivatives. nih.gov These tools can suggest novel and efficient pathways that may not be obvious to a human chemist.

De Novo Drug Design: Machine learning models can be used to design new molecules with desired properties, such as high binding affinity to a particular biological target. This approach could be used to design novel pyrimidine-based drugs with improved efficacy and reduced side effects.

The potential impact of AI and ML on pyrimidine chemistry is summarized in the following table.

| Application Area | Description | Potential Benefits |

| Predictive Chemistry | Using AI to forecast the products and yields of chemical reactions. | Increased efficiency and reduced experimental costs. jetir.org |

| Computer-Aided Synthesis Planning | Employing AI to design optimal synthetic routes to target molecules. | Discovery of novel and more efficient synthetic pathways. nih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired biological activities using ML. | Accelerated discovery of new drug candidates with improved properties. |

Expanding its Utility in Emerging Fields of Chemical Science

While pyrimidine derivatives are well-established in medicinal chemistry, their potential in other areas of chemical science is still being explored. nih.govgsconlinepress.comgsconlinepress.comorientjchem.org The unique electronic and structural properties of the pyrimidine ring make it an attractive scaffold for the development of new materials with novel functions.

Future research could focus on:

Materials Science: Pyrimidine-containing compounds have shown promise as luminescent materials, with potential applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net Further research could lead to the development of new materials with enhanced optical and electronic properties.

Chemical Biology: Pyrimidine derivatives can be used as chemical probes to study biological processes. For example, they can be designed to selectively bind to specific proteins or nucleic acid structures, allowing researchers to investigate their function in living cells. ontosight.ai

Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, making them useful building blocks for the construction of complex supramolecular assemblies. These assemblies could have applications in areas such as catalysis, molecular recognition, and drug delivery.

The exploration of these and other emerging applications will undoubtedly lead to new discoveries and further establish the importance of pyrimidine chemistry in the broader scientific landscape.

Q & A

Q. What are the optimal synthetic routes for (4-Methylpyrimidin-5-yl)methanol, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting with 4-methylpyrimidine derivatives, the hydroxymethyl group can be introduced using formaldehyde in the presence of a base (e.g., NaOH) under controlled temperature . Purification methods like recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) are critical to achieve >95% purity. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate) ensures intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key peaks include the hydroxymethyl proton (δ ~4.5 ppm, singlet) and pyrimidine ring protons (δ 8.3–8.8 ppm) .

- IR Spectroscopy : Confirm the -OH stretch (3200–3600 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 139.1 (calculated for C₆H₈N₂O) .

Q. How does the compound's stability vary under environmental conditions?

Stability studies recommend storage at 2–8°C in dark, inert environments to prevent oxidation of the hydroxymethyl group. Degradation is accelerated by UV light (>300 nm) or acidic/basic conditions (pH <4 or >10), leading to byproducts like 4-methylpyrimidine-5-carboxylic acid .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol forms) or impurities. Approaches include:

Q. How can computational methods predict the compound's reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites. For example:

- The hydroxymethyl group is prone to oxidation (local electrophilicity index >1.5 eV).

- Pyrimidine C2 and C4 positions show high nucleophilic susceptibility, enabling substitutions (e.g., with amines or thiols) .

Q. What experimental designs are recommended for studying its biological activity (e.g., anticancer potential)?

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally analogous compounds (e.g., 4-chloro-5-fluoro derivatives) .

- Structure-Activity Relationships (SAR) : Modify the pyrimidine ring (e.g., halogenation at C2) to enhance cytotoxicity .

- Metabolic Stability : Use hepatic microsomes to assess oxidation pathways and half-life .

Q. How can researchers address low yields in multistep syntheses involving this compound?

- Optimize Reaction Solvents : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency by 20–30% .

- Catalyst Screening : Transition metals (e.g., Pd/C) enhance reductive steps, reducing byproducts .

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce reaction times .

Data Analysis and Reproducibility

Q. What statistical methods validate reproducibility in synthesis or bioactivity studies?

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include:

- Detailed Reaction Logs : Temperature (±2°C), stirring speed (RPM), and solvent batch numbers.

- Critical Quality Attributes (CQAs) : Intermediate Rf values, crystallization solvents, and drying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.